
BAY R3401
説明
BAY R3401 is an orally bioavailable hypoglycemic agent developed by Bayer Pharmaceutical Company for the treatment of type 2 diabetes. It functions as a glycogen phosphorylase inhibitor, which helps in suppressing hepatic glycogenolysis .
科学的研究の応用
Diabetes Management
BAY R3401 has been extensively studied for its hypoglycemic effects in type 2 diabetes. It has been demonstrated to enhance gluconeogenic precursor levels while inhibiting basal and glucagon-stimulated glycogenolysis, suggesting a dual mechanism that may help stabilize blood glucose levels in diabetic patients .
Glycogen Metabolism Studies
The compound's role in glycogen metabolism has been explored through various experimental designs. For instance, photoaffinity probes derived from this compound have been synthesized to study its interaction with target proteins involved in glycogen metabolism. These probes have shown promising results in identifying binding proteins associated with glycogen phosphorylase inhibition .
Cancer Research
Recent studies have indicated that this compound may play a role in cancer metabolism by modulating glycogen metabolism within the tumor microenvironment. Inhibiting glycogenolysis could potentially alter the energy supply to cancer cells, making it a candidate for further investigation in oncological applications .
Data Tables
The following table summarizes key findings from various studies on this compound:
Case Study 1: Glycogenolysis Inhibition
In a controlled study involving rats, this compound was administered to assess its impact on hepatic glycogenolysis and glucose levels. Results indicated that treatment led to a significant decrease in glucose output while promoting dephosphorylation of phosphorylase a, highlighting its potential as a therapeutic agent for managing hyperglycemia .
Case Study 2: Photoaffinity Probes
A series of novel photoaffinity probes based on this compound were synthesized to elucidate its molecular mechanisms. These probes successfully tagged specific proteins involved in glycogen metabolism, indicating their utility in further research on the compound's biological effects and interactions .
作用機序
Target of Action
BAY R3401, also known as propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate, primarily targets glycogen phosphorylase , a key enzyme in the glycogenolysis pathway . This enzyme plays a crucial role in the breakdown of glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate for further metabolism .
Mode of Action
This compound acts as a glycogen phosphorylase inhibitor . It suppresses hepatic glycogenolysis by inhibiting glycogen phosphorylase, which is the rate-controlling enzyme of the glycogenolytic pathway . This inhibition is irreversible and nonselective .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycogenolysis , the process of breaking down glycogen into glucose . By inhibiting glycogen phosphorylase, this compound reduces the rate of glycogenolysis, leading to a decrease in glucose production .
Pharmacokinetics
This compound is an orally bioavailable hypoglycemic agent . The active metabolite, W1807, contributes significantly to its activity . .
Result of Action
The inhibition of glycogen phosphorylase by this compound leads to a significant reduction in hepatic glucose output . Interestingly, while this compound inactivates glycogen phosphorylase by 63%, glucose output drops by 83% in the perfused liver . This suggests that this compound may have additional mechanisms of action that are yet to be fully understood.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BAY R3401 involves multiple steps, including the formation of dihydropyridine derivatives. One of the synthetic routes includes the use of photoaffinity probes bearing different secondary tags. These probes are synthesized and evaluated for their potency in glycogenolysis in primary human liver HL-7702 cells and HepG2 cells .
Industrial Production Methods
The industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized under controlled laboratory conditions, ensuring high purity and efficacy .
化学反応の分析
Types of Reactions
BAY R3401 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Substituting agents: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted derivatives of this compound .
類似化合物との比較
Similar Compounds
- BAY U6751 hydrate
- PS432
- (±)-Bay K8644
- YMU1
- CBR-5884
- SW02
- WWL113
- Clevidipine Butyrate
- nTZDpa
- Flupirtine maleate salt
Uniqueness
BAY R3401 is unique due to its specific mechanism of action as a glycogen phosphorylase inhibitor and its effectiveness in suppressing hepatic glycogenolysis. Its development as an orally bioavailable hypoglycemic agent for type 2 diabetes sets it apart from other similar compounds .
生物活性
BAY R3401 is a dihydropyridine derivative developed as an orally bioavailable hypoglycemic agent for the treatment of type 2 diabetes. Its primary mechanism involves the inhibition of glycogen phosphorylase, the key enzyme in glycogenolysis, which leads to a decrease in glucose output from the liver. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
This compound acts primarily by irreversibly inhibiting glycogen phosphorylase, thus suppressing hepatic glycogenolysis. This inhibition is significant, as it leads to a marked reduction in glucose output from the liver. In studies involving perfused rat livers, this compound inactivated glycogen phosphorylase by approximately 63%, resulting in an 83% drop in glucose output . The active metabolite of this compound, W1807, also plays a crucial role in its biological activity.
Key Findings:
- Inhibition of Glycogen Phosphorylase : this compound effectively reduces glycogenolysis by targeting glycogen phosphorylase.
- Impact on Glucose Output : The compound significantly lowers glucose levels, which is beneficial for managing hyperglycemia in diabetic patients.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the structure of this compound can influence its potency and selectivity. For instance, the synthesis of various photoaffinity probes allowed researchers to evaluate the structure-activity relationships (SAR) associated with this compound. Notably, probe 2d exhibited the highest inhibitory activity with IC50 values of 4.45 μM and 28.49 μM in primary human liver cells (HL-7702) and HepG2 cells, respectively .
Table 1: IC50 Values of this compound and Probes
Probe | IC50 in HL-7702 Cells (μM) | IC50 in HepG2 Cells (μM) |
---|---|---|
2d | 4.45 | 28.49 |
5d | 6.46 | 15.29 |
Case Studies
Several studies have investigated the effects of this compound on hepatic metabolism and its potential therapeutic applications:
- In Vitro Studies : In vitro experiments demonstrated that this compound significantly reduced glucose output from hepatocytes under glucagon stimulation, highlighting its potential as a therapeutic agent for managing type 2 diabetes .
- Proteomic Analysis : A detailed proteomic analysis identified several target proteins potentially involved in the mechanism of action of this compound, including histone H4 and hexokinase-2. These proteins were isolated using affinity chromatography techniques .
- Animal Models : In animal studies, administration of this compound led to improved glycemic control compared to controls, supporting its efficacy as a hypoglycemic agent.
特性
IUPAC Name |
propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-5-22-12(4)16(20(24)26-11(2)3)17(13-8-6-7-9-14(13)21)18-15(22)10-25-19(18)23/h6-9,11,17H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUSXSOBPNHOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(C2=C1COC2=O)C3=CC=CC=C3Cl)C(=O)OC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431712 | |
Record name | BAY R3401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100276-03-7 | |
Record name | BAY R3401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。